molecular formula C21H27LiSi B14510211 lithium;hexyl-diphenyl-prop-2-enylsilane CAS No. 63452-98-2

lithium;hexyl-diphenyl-prop-2-enylsilane

Cat. No.: B14510211
CAS No.: 63452-98-2
M. Wt: 314.5 g/mol
InChI Key: DSQSWARMUPBXDE-UHFFFAOYSA-N
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Description

Lithium; hexyl-diphenyl-prop-2-enylsilane is an organosilane compound featuring a lithium cation paired with a silane anion containing hexyl (C₆H₁₃), diphenyl (C₆H₅)₂, and prop-2-enyl (allyl, CH₂=CHCH₂) substituents. This compound is notable for its dual functionality in electrochemical and polymerization applications. The hexyl group enhances solubility in nonpolar media, the diphenyl groups contribute to steric stabilization and electronic effects, and the allyl group enables cross-linking under UV or thermal conditions .

Key applications include:

  • Battery Technology: As a surface modifier for lithium metal anodes to improve interfacial stability with solid-state electrolytes like LLZO (lithium lanthanum zirconium oxide) .
  • Polymer Chemistry: As a functionalizing agent in synthesizing star-shaped copolymers, where it influences molecular weight distribution and end-group efficiency .

Properties

CAS No.

63452-98-2

Molecular Formula

C21H27LiSi

Molecular Weight

314.5 g/mol

IUPAC Name

lithium;hexyl-diphenyl-prop-2-enylsilane

InChI

InChI=1S/C21H27Si.Li/c1-3-5-6-13-19-22(18-4-2,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h4,7-12,14-17,19H,2-3,5-6,13,18H2,1H3;/q-1;+1

InChI Key

DSQSWARMUPBXDE-UHFFFAOYSA-N

Canonical SMILES

[Li+].CCCCC[CH-][Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium;hexyl-diphenyl-prop-2-enylsilane typically involves the reaction of hexyl-diphenyl-prop-2-enylsilane with a lithium reagent. One common method is the reaction of hexyl-diphenyl-prop-2-enylsilane with n-butyllithium in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in a solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial settings to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Lithium;hexyl-diphenyl-prop-2-enylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Lithium;hexyl-diphenyl-prop-2-enylsilane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium;hexyl-diphenyl-prop-2-enylsilane involves its interaction with various molecular targets and pathways. The lithium atom in the compound can interact with enzymes and proteins, affecting their activity and function. The hexyl-diphenyl-prop-2-enylsilane moiety can interact with cell membranes and other cellular components, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Analogues and Functional Performance

Table 1: Structural and Functional Comparison of Lithium Silane Derivatives
Compound Substituents Key Applications Performance Metrics Reference
Lithium; hexyl-diphenyl-prop-2-enylsilane Hexyl, diphenyl, allyl Li anode modification, copolymer synthesis - Resistance: 12 kΩ (Li/Li symmetric cell)
- Voltage hysteresis: 50 mV (0.1 mA cm⁻²)
- Functionalization efficiency: 66%
Diphenylsilane (C₁₂H₁₂Si) Two phenyl groups Precursor for silicon-based materials - Molecular weight: 184.31 g/mol
- Limited electrochemical activity
Allyltrimethylsilane Allyl, three methyl groups Cross-linking agent, organic synthesis - Lower steric bulk compared to diphenyl variants
- Higher volatility
Trichloro(hexyl)silane Hexyl, three chlorine atoms Surfactant in Si nanocrystal synthesis - Forms reverse micelles with SiCl₄ core- Enhances colloidal stability

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